![molecular formula C32H39Cl2FN2O10 B027282 Corti-fluoral CAS No. 100311-08-8](/img/structure/B27282.png)
Corti-fluoral
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Overview
Description
Corti-fluoral is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The peptide is synthesized using solid-phase peptide synthesis and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
Corti-fluoral exerts its effects by binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. The peptide enhances the receptor's transcriptional activity, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Corti-fluoral also activates the Akt/mTOR signaling pathway, which plays a critical role in cell survival and growth.
Biochemical And Physiological Effects
Corti-fluoral has been shown to have several biochemical and physiological effects. The peptide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Corti-fluoral also has neuroprotective effects by promoting neuronal survival and reducing oxidative stress. Additionally, the peptide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using Corti-fluoral in lab experiments is its specificity for the glucocorticoid receptor. The peptide has a high affinity for the receptor and does not bind to other nuclear receptors, making it a useful tool for studying the glucocorticoid signaling pathway. However, one limitation of using Corti-fluoral is its short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of Corti-fluoral. One area of research is the development of more stable analogs of the peptide that have a longer half-life and improved efficacy. Another area of research is the investigation of Corti-fluoral's effects on other signaling pathways, such as the NF-κB pathway, which is involved in inflammation. Additionally, the peptide's potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, warrant further investigation.
Conclusion:
In conclusion, Corti-fluoral is a synthetic peptide that has gained significant attention in the scientific community for its potential therapeutic applications. The peptide is synthesized using solid-phase peptide synthesis and has been extensively studied for its biochemical and physiological effects. Corti-fluoral exerts its effects by binding to the glucocorticoid receptor and has anti-inflammatory and neuroprotective effects. While the peptide has limitations, such as its short half-life, its potential therapeutic applications and future directions for research make it a promising candidate for further investigation.
Synthesis Methods
Corti-fluoral is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The peptide is assembled on a solid support, and each amino acid is added one at a time using a coupling reagent. After the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Corti-fluoral has been extensively studied for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
100311-08-8 |
---|---|
Product Name |
Corti-fluoral |
Molecular Formula |
C32H39Cl2FN2O10 |
Molecular Weight |
701.6 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27FO5.C11H12Cl2N2O5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3;1-4,8-10,16-17H,5H2,(H,14,18)/t14-,15-,16-,18-,19-,20-,21-;8-,9-/m01/s1 |
InChI Key |
OEFVWGGITJQAEM-CAOSENNISA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
synonyms |
Corti-fluoral diflucortolone - josamycin drug combination diflucortolone -josamycin |
Origin of Product |
United States |
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